4-(aminomethyl)-2-bromobenzonitrile
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Overview
Description
4-(aminomethyl)-2-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2. It consists of a benzene ring substituted with an aminomethyl group at the 4-position, a bromine atom at the 2-position, and a nitrile group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-bromobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-(aminomethyl)benzonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2-bromobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Typical conditions involve refluxing in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include imines, primary amines, and other nitrogen-containing compounds.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
4-(aminomethyl)-2-bromobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-bromobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-4-methylbenzonitrile: Contains a methyl group instead of an aminomethyl group, altering its reactivity and applications.
4-(aminomethyl)-2-chlorobenzonitrile: Similar structure but with a chlorine atom, which has different reactivity compared to bromine.
Uniqueness
4-(aminomethyl)-2-bromobenzonitrile is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring.
Properties
CAS No. |
1177558-39-2 |
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Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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